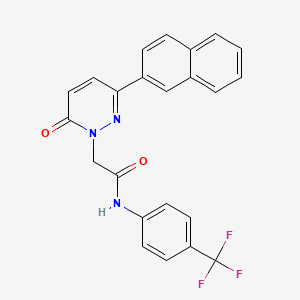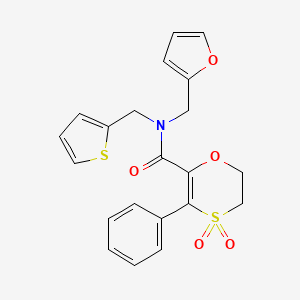methanone](/img/structure/B12187177.png)
[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring and a spirocyclic moiety.
Preparation Methods
The synthesis of 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl group. The spirocyclic moiety is then incorporated through a series of reactions that involve cyclization and functional group transformations. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It has shown promise in the treatment of tuberculosis and other infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. In the case of its use in tuberculosis treatment, the compound targets the bacterial cell wall synthesis, inhibiting the growth and proliferation of Mycobacterium tuberculosis. The pathways involved include the inhibition of enzymes critical for cell wall biosynthesis .
Comparison with Similar Compounds
When compared to other similar compounds, 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone stands out due to its unique spirocyclic structure and its potent biological activity. Similar compounds include:
BTZ-043: Another compound with a similar spirocyclic structure used in tuberculosis treatment.
Spiro Compounds: A class of compounds that share the spirocyclic moiety but differ in their specific functional groups and biological activities
This compound’s uniqueness lies in its combination of a thiazole ring with a spirocyclic moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18Cl2N2O3S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-11-15(26-16(21-11)14-12(19)3-2-4-13(14)20)17(23)22-7-5-18(6-8-22)24-9-10-25-18/h2-4H,5-10H2,1H3 |
InChI Key |
LPFIWZJDIYHKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC4(CC3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}propan-1-ol](/img/structure/B12187095.png)
![N-[4-(acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12187096.png)
methanone](/img/structure/B12187099.png)
![5-(benzenesulfonyl)-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12187102.png)
![1-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B12187120.png)


![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide](/img/structure/B12187129.png)
![3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12187158.png)
![2-{2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B12187169.png)

![1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B12187188.png)

![2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B12187193.png)
